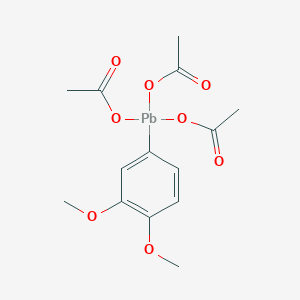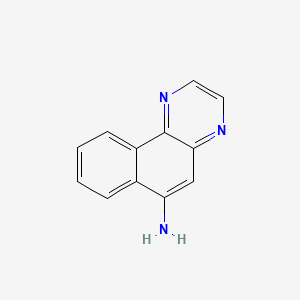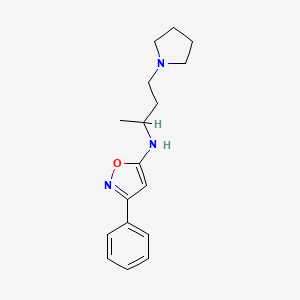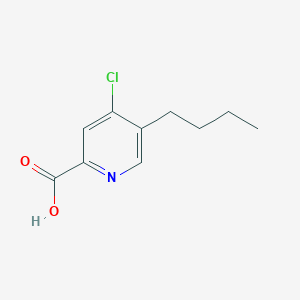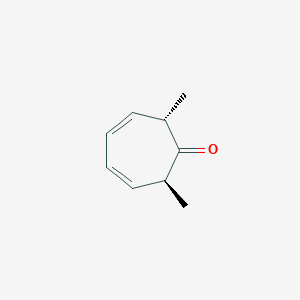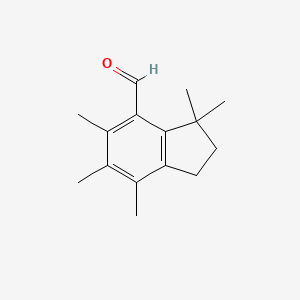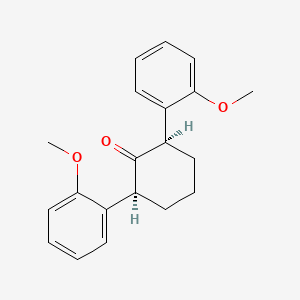
(2R,6S)-2,6-bis(2-methoxyphenyl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,6S)-2,6-bis(2-methoxyphenyl)cyclohexan-1-one is a chiral compound characterized by the presence of two methoxyphenyl groups attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2,6-bis(2-methoxyphenyl)cyclohexan-1-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of 2-methoxybenzaldehyde with cyclohexanone in the presence of a chiral catalyst, such as a chiral amine or a metal complex. The reaction is carried out under controlled temperature and pressure conditions to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
(2R,6S)-2,6-bis(2-methoxyphenyl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
(2R,6S)-2,6-bis(2-methoxyphenyl)cyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which (2R,6S)-2,6-bis(2-methoxyphenyl)cyclohexan-1-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, to modulate biological processes. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate
- Cinnamtannin-B
- Gallocatechin gallate
Uniqueness
(2R,6S)-2,6-bis(2-methoxyphenyl)cyclohexan-1-one is unique due to its specific stereochemistry and the presence of two methoxyphenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
88097-08-9 |
|---|---|
Molecular Formula |
C20H22O3 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(2R,6S)-2,6-bis(2-methoxyphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C20H22O3/c1-22-18-12-5-3-8-14(18)16-10-7-11-17(20(16)21)15-9-4-6-13-19(15)23-2/h3-6,8-9,12-13,16-17H,7,10-11H2,1-2H3/t16-,17+ |
InChI Key |
DPAFQTHUZPPTBB-CALCHBBNSA-N |
Isomeric SMILES |
COC1=CC=CC=C1[C@H]2CCC[C@H](C2=O)C3=CC=CC=C3OC |
Canonical SMILES |
COC1=CC=CC=C1C2CCCC(C2=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


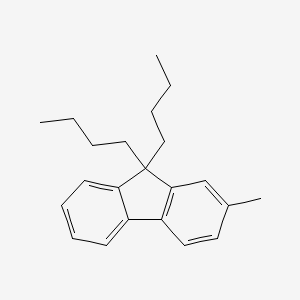
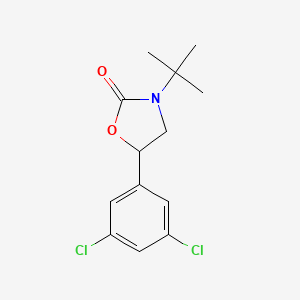
![(1-Hydroxyethyl)[2-(naphthalen-2-yl)ethoxy]oxophosphanium](/img/structure/B14401858.png)
amino}ethane-1-sulfonic acid](/img/structure/B14401869.png)
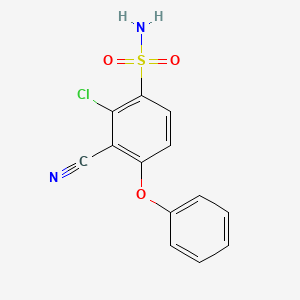
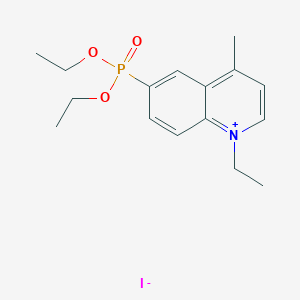
dimethyl-](/img/structure/B14401881.png)
![3-Nitro-1-[(trifluoromethyl)sulfanyl]naphthalene](/img/structure/B14401886.png)
